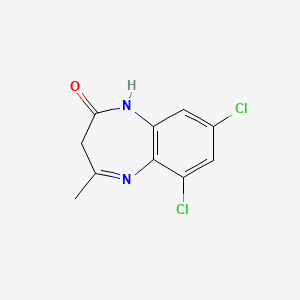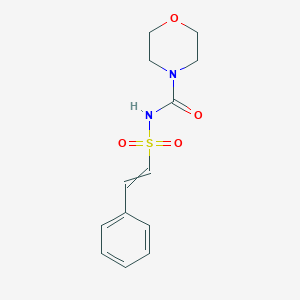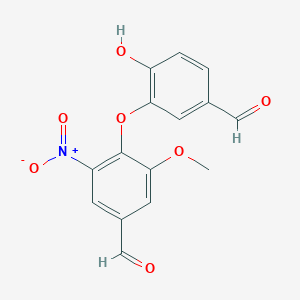
4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde is an organic compound with a complex structure that includes aldehyde, hydroxyl, methoxy, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common approach is the nitration of a precursor compound followed by formylation and methoxylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The choice of reagents and optimization of reaction conditions are crucial to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents can facilitate substitution reactions.
Major Products
Oxidation: 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzoic acid.
Reduction: 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde and nitro groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxybenzoic acid
- 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-aminobenzaldehyde
- 4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzoic acid
Uniqueness
4-(5-Formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both aldehyde and nitro groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
54291-67-7 |
|---|---|
Molekularformel |
C15H11NO7 |
Molekulargewicht |
317.25 g/mol |
IUPAC-Name |
4-(5-formyl-2-hydroxyphenoxy)-3-methoxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C15H11NO7/c1-22-14-6-10(8-18)4-11(16(20)21)15(14)23-13-5-9(7-17)2-3-12(13)19/h2-8,19H,1H3 |
InChI-Schlüssel |
ORDQGDKKJBPOIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC2=C(C=CC(=C2)C=O)O)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


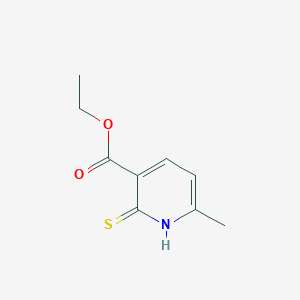
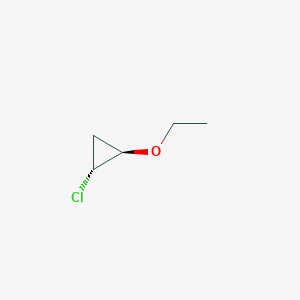
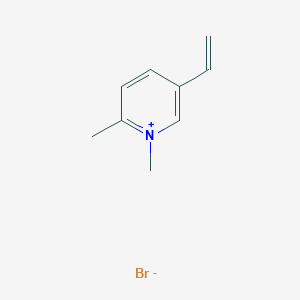
![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)
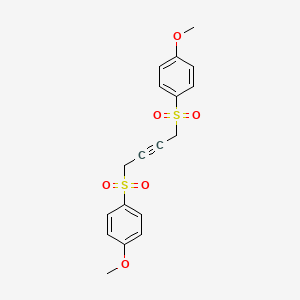
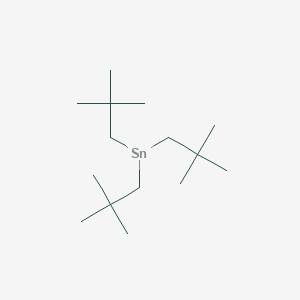
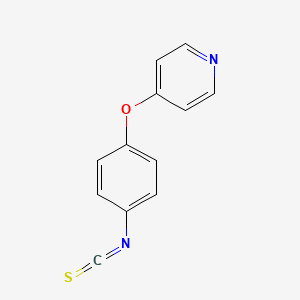
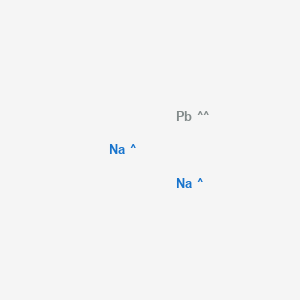
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)
